molecular formula C5H12Cl2N4O2 B2354707 5-amino-2-methyl-1H-imidazole-4-carboxamide CAS No. 37800-98-9

5-amino-2-methyl-1H-imidazole-4-carboxamide

Cat. No.: B2354707
CAS No.: 37800-98-9
M. Wt: 231.08
InChI Key: STTFCDMNHMBOJA-UHFFFAOYSA-N
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Description

5-amino-2-methyl-1H-imidazole-4-carboxamide is a heterocyclic organic compound with the molecular formula C5H8N4O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-methyl-1H-imidazole-4-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-methylimidazole with cyanamide under acidic conditions, followed by hydrolysis to yield the desired product . Another method involves the cyclization of N-(2-methyl-1H-imidazol-4-yl)formamide with ammonia .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

5-amino-2-methyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while substitution reactions can produce various substituted imidazole compounds .

Scientific Research Applications

5-amino-2-methyl-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-amino-2-methyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also modulate signaling pathways involved in cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-amino-2-methyl-1H-imidazole-4-carboxamide is unique due to the presence of a methyl group at the 2-position of the imidazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other imidazole derivatives .

Properties

IUPAC Name

4-amino-2-methyl-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-2-8-3(5(7)10)4(6)9-2/h6H2,1H3,(H2,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFMOYKWJBONCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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